3,5-dimethylphenyl 4-chlorobenzenesulfonate
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Overview
Description
3,5-Dimethylphenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 3,5-dimethylphenyl group and a 4-chloro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and helps in the removal of the hydrogen chloride byproduct. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorobenzene ring can undergo reduction reactions to form dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of new sulfonate esters or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated aromatic compounds.
Scientific Research Applications
3,5-Dimethylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 4-chlorobenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Similar structure but lacks the sulfonate group.
4-Chlorobenzenesulfonic acid: Contains the sulfonate group but lacks the 3,5-dimethylphenyl substitution.
3,5-Dimethylphenyl 4-chlorobenzenesulfonamide: Similar structure with an amide group instead of the ester linkage.
Uniqueness
3,5-Dimethylphenyl 4-chlorobenzenesulfonate is unique due to the presence of both the 3,5-dimethylphenyl and 4-chlorobenzenesulfonate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3S/c1-10-7-11(2)9-13(8-10)18-19(16,17)14-5-3-12(15)4-6-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHQPLHKOOOYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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